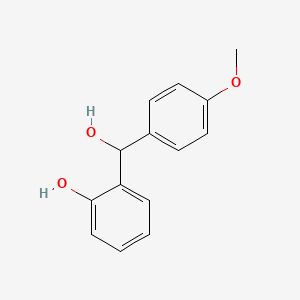![molecular formula C21H41NO2 B12342026 (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, also known as oleamide, is a fatty acid primary amide. It is a naturally occurring compound found in the cerebrospinal fluid of sleep-deprived animals. Oleamide has been studied for its potential role in inducing sleep and its various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Oleamide can be synthesized through the reaction of oleic acid with ammonia or an amine under dehydrating conditions. The reaction typically involves heating oleic acid with ammonia gas or an amine in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate oleoyl chloride, which then reacts with ammonia or the amine to form oleamide.
Industrial Production Methods
Industrial production of oleamide often involves the catalytic hydrogenation of oleic acid followed by amidation. The process typically uses a metal catalyst such as palladium on carbon (Pd/C) to hydrogenate oleic acid to stearic acid, which is then reacted with ammonia or an amine to produce oleamide. This method allows for large-scale production of oleamide with high purity.
化学反应分析
Types of Reactions
Oleamide undergoes various chemical reactions, including:
Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.
Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.
Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and other carboxylic acids.
Reduction: Corresponding amine and alcohol.
Substitution: Substituted amides with various functional groups.
科学研究应用
Chemistry: Oleamide is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: It has been studied for its role in sleep regulation and its effects on the central nervous system.
Medicine: Oleamide has potential therapeutic applications in treating sleep disorders and neurological conditions.
Industry: It is used as a slip agent in the production of polyethylene and polypropylene films, improving the processing and handling of these materials.
作用机制
Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.
相似化合物的比较
Oleamide can be compared with other fatty acid amides such as:
Stearamide: Similar in structure but lacks the double bond present in oleamide.
Palmitamide: A shorter chain fatty acid amide with similar properties.
Linoleamide: Contains two double bonds, making it more unsaturated than oleamide.
Oleamide is unique due to its specific biological activities and its role in sleep regulation, which distinguishes it from other fatty acid amides.
属性
分子式 |
C21H41NO2 |
|---|---|
分子量 |
339.6 g/mol |
IUPAC 名称 |
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1 |
InChI 键 |
IPVYNYWIRWMRHH-CFGKVWFZSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

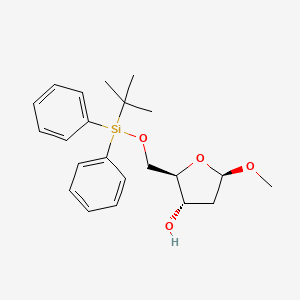
![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)
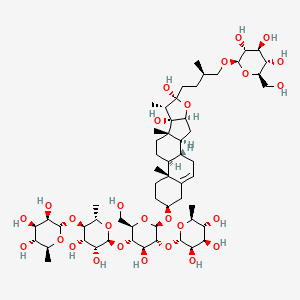

![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)
![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)
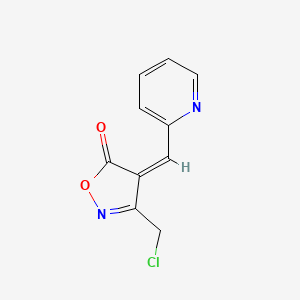
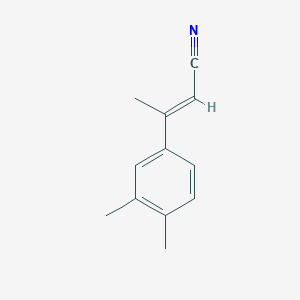
![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
